Ethyl 4-mercaptobenzoate
Overview
Description
Ethyl 4-mercaptobenzoate is an organic compound with the molecular formula C9H10O2S. It is a derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and a thiol group is attached to the benzene ring at the para position. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-mercaptobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-mercaptobenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a continuous flow process where 4-mercaptobenzoic acid and ethanol are fed into a reactor containing an acid catalyst. The reaction mixture is heated to maintain reflux, and the product is continuously removed and purified through distillation.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-mercaptobenzoate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a sulfonic acid derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or disulfides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ethyl 4-sulfonylbenzoate.
Reduction: Ethyl 4-hydroxybenzoate.
Substitution: Various thioether or disulfide derivatives depending on the substituent.
Scientific Research Applications
Ethyl 4-mercaptobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used to modify proteins or other biomolecules through thiol-reactive chemistry.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and polymers.
Mechanism of Action
The mechanism by which ethyl 4-mercaptobenzoate exerts its effects is primarily through its thiol group. Thiol groups are highly reactive and can form covalent bonds with various electrophiles. This reactivity allows this compound to modify proteins and other biomolecules, potentially altering their function. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-mercaptobenzoate can be compared with other similar compounds such as:
4-Mercaptobenzoic acid: This compound has a carboxyl group instead of an ester group, making it more acidic and less lipophilic.
Mthis compound: Similar to this compound but with a methyl ester group, which may affect its reactivity and solubility.
4-Mercaptophenol: Contains a hydroxyl group instead of an ester, which can participate in different types of chemical reactions.
Uniqueness: this compound is unique due to its combination of a thiol group and an ester group, providing a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific applications.
Properties
IUPAC Name |
ethyl 4-sulfanylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-2-11-9(10)7-3-5-8(12)6-4-7/h3-6,12H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBWLOJCZSYDAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445667 | |
Record name | ethyl 4-mercaptobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28276-32-6 | |
Record name | ethyl 4-mercaptobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30445667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 4-sulfanylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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